![molecular formula C12H19N3O2Si B1451158 7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 2166596-69-4](/img/structure/B1451158.png)
7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Overview
Description
7-((2-(Trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, also known as 2,3-Dihydro-2,3-dihydroxy-7-(2-(trimethylsilyl)ethoxy)methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, is a small molecule that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound, containing both nitrogen and oxygen atoms, and is commonly used as a building block in organic synthesis. This molecule has been studied for its potential to act as a catalyst in organic synthesis, as a ligand for metal-catalyzed reactions, and as an inhibitor of enzymes.
Scientific Research Applications
Chemical Synthesis and Catalysis
The pyranopyrimidine core, related to 7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, is pivotal for medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are crucial for synthesizing pyranopyrimidine scaffolds. These catalysts facilitate the development of lead molecules by enabling a broad range of catalytic applications, including the synthesis of 5H-pyrano[2,3-d]pyrimidine derivatives through multi-component reactions, highlighting the compound's role in advancing synthetic methodologies (Parmar, Vala, & Patel, 2023).
Optical Sensing and Biological Applications
Pyrimidine derivatives, closely related to the compound of interest, serve as excellent materials for optical sensing due to their ability to form coordination and hydrogen bonds. These properties make them suitable for creating optical sensors with applications in biology and medicine. The diverse biological and medicinal applications of pyrimidine derivatives, including their use in sensing probes, underscore their significance in developing new diagnostic tools and therapeutic agents (Jindal & Kaur, 2021).
Pharmaceutical Research
Pyrimidine-based structures are extensively studied for their pharmaceutical applications, including anti-inflammatory and anticancer properties. The versatility of the pyrimidine core in drug development is evident from its incorporation into various therapeutic agents. For instance, research on substituted pyrimidine derivatives reveals their potential in exhibiting potent anti-inflammatory activity, highlighting the compound's relevance in pharmaceutical research aimed at designing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
properties
IUPAC Name |
7-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2Si/c1-18(2,3)7-6-17-9-15-5-4-10-11(15)13-8-14-12(10)16/h4-5,8H,6-7,9H2,1-3H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAAUWOBEVQNOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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